molecular formula C7H7NO2S B170347 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 111248-89-6

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B170347
CAS No.: 111248-89-6
M. Wt: 169.2 g/mol
InChI Key: OJWMDOIYUCEXNF-UHFFFAOYSA-N
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Description

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzisothiazole and is characterized by the presence of a sulfone group. This compound is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide can be synthesized through several methods. One common method involves the reaction of 2-chlorophenylmethanesulfonamide with tris(dibenzylideneacetone)dipalladium and 2-di-tert-butylphosphino-2’,4’,6’-tri-isopropylbiphenyl in the presence of potassium carbonate in tetrahydrofuran (THF) at 80°C for 13 hours under microwave irradiation . The reaction mixture is then quenched with a saturated solution of ammonium chloride, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of this compound. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with molecular targets and pathways in biological systems. The sulfone group plays a crucial role in its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to its stability, versatility in chemical reactions, and potential biological activities. Its sulfone group imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-11(10)5-6-3-1-2-4-7(6)8-11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWMDOIYUCEXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573817
Record name 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111248-89-6
Record name 1,3-Dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-2,1-BENZISOTHIAZOLE 2,2-DIOXIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared using the method described in WO 98/32438 A1. To a solution of 2-nitro-alpha-toluenesulfonyl chloride (5.1 g, 21.6 mmol) in anhydrous ethyl acetate (250 mL) was added tin (II) chloride (19.3 g, 86 mmol). The reaction was stirred overnight at 70° C., then poured onto ice and neutralized with saturated aqueous sodium bicarbonate. The solution was filtered through Celite, extracted with ethyl acetate, and the organic layer concentrated. To the crude residue was added anhydrous methylene chloride (200 mL) and triethylamine (5 mL). The solution was stirred overnight at room temperature and concentrated under reduced pressure. The product was obtained by silica gel column chromatography (30-100% ethyl acetate in hexanes) followed by recrystallization from methylene chloride/hexanes to give a white solid. (0.24 g, 6.5%). 1H NMR (CDCl3, 300 MHz) δ 7.30-7.22 (m, 2H), 7.07-7.02 (t, 1H, J=7.4 Hz), 6.89-6.86 (dd, 1H, J=0.6, 8.1 Hz), 6.66 (br s, 1H), 4.39 (s, 1H).
[Compound]
Name
98/32438 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
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1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 4
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 5
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 6
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide
Customer
Q & A

Q1: What synthetic strategies are available for preparing 1,3-dihydro-2,1-benzisothiazole 2,2-dioxides?

A: Several methods exist for synthesizing benzosultams. One approach involves the thermal extrusion of sulfur dioxide from 3-allyl-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides (3-allylbenzosultams), leading to the formation of aza-ortho-xylylenes. These intermediates can then undergo [, ] sigmatropic hydrogen shifts to form 1-(2-aminophenyl)buta-1,3-dienes. [] Another method utilizes a rhodium-catalyzed intramolecular aromatic C-H functionalization of N,N-diaryl diazosulfonamides to achieve high yields of 1-aryl-1,3-dihydrobenzo[c]isothiazole-2,2-dioxides. []

Q2: How do substituents on the benzosultam ring affect its reactivity?

A: The presence of specific substituents on the benzosultam ring significantly influences its reactivity. For instance, 1-alkyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxides readily participate in vicarious nucleophilic substitution (VNS) reactions with nitroarenes. This reaction leads to the formation of 3-(nitroaryl)benzosultams, highlighting the impact of the chlorine substituent on the ring's reactivity. []

Q3: Can benzosultams be used as building blocks for more complex structures?

A: Absolutely. The dienes formed during the thermal extrusion of sulfur dioxide from 3-allylbenzosultams can react with dienophiles like N-phenylmaleimide (NPMI) or dimethyl fumarate in Diels-Alder reactions. These reactions yield adducts that can be further transformed into 6a,7,8,10a-tetrahydro-5H-phenanthridin-6-one derivatives. [] This exemplifies the utility of benzosultams as versatile intermediates in organic synthesis.

Q4: Are there any recent developments in utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in organic synthesis?

A: Recent research has focused on utilizing 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides in photocatalytic reactions. For example, a visible-light-promoted radical cyclization of N-arylvinylsulfonamides using CF3SO2Cl as the trifluoromethyl radical source provides access to novel trifluoromethylated 1,3-dihydrobenzo[c]isothiazole 2,2-dioxides. This method has also been successfully applied to incorporate difluoromethyl and trifluoroethyl groups onto the benzosultam scaffold. []

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